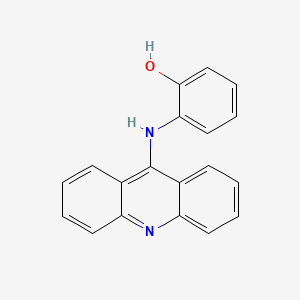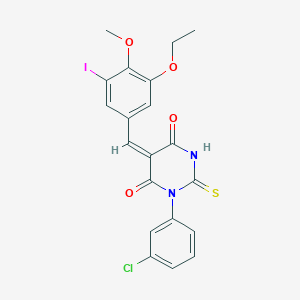![molecular formula C22H30N2O2 B6077991 2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077991.png)
2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound is a spirocyclic derivative of a diazabicycloalkane, which has a unique scaffold that makes it an attractive target for drug development.5]decan-6-one.
Mechanism of Action
The mechanism of action of 2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one is not well understood. However, it has been proposed that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound may inhibit the growth of cancer cells by interfering with DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have antibacterial and antifungal activity. It has also been shown to have potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potent antitumor activity. This compound has been shown to exhibit potent antitumor activity in vitro against several cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal activity. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Future Directions
There are several potential future directions for the research on 2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is to further investigate its potential as a drug candidate. This compound has been shown to exhibit potent antitumor activity in vitro against several cancer cell lines, and further studies are needed to determine its efficacy in vivo. Additionally, further studies are needed to determine the mechanism of action of this compound. Another potential direction is to investigate its potential as a neuroprotective agent. This compound has been shown to protect neurons from oxidative stress-induced damage, and further studies are needed to determine its potential as a therapeutic agent for neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 1,3-cyclohexanedione with ethyl acetoacetate in the presence of sodium ethoxide to form a diketone intermediate. The diketone intermediate is then reacted with 4-isopropylbenzaldehyde in the presence of piperidine to form a spirocyclic intermediate. The spirocyclic intermediate is then reacted with cyclopropyl isocyanate in the presence of triethylamine to yield the final product.
Scientific Research Applications
2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has several potential applications in scientific research. One of the main areas of interest is its potential as a drug candidate. This compound has been shown to exhibit potent antitumor activity in vitro against several cancer cell lines. It has also been shown to have antibacterial and antifungal activity. Additionally, this compound has been shown to have potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage.
properties
IUPAC Name |
2-(cyclopropanecarbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16(2)18-6-4-17(5-7-18)14-23-12-3-10-22(21(23)26)11-13-24(15-22)20(25)19-8-9-19/h4-7,16,19H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJHLCLDIGGDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)

![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![2-ethoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6077931.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)

![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B6077959.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6077966.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B6077980.png)
![1-ethyl-4-(3-{1-[2-(2-methoxyphenyl)-1-methylethyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6077983.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6077999.png)